molecular formula C7H4FIN2 B3219217 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190316-60-9

6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3219217
CAS No.: 1190316-60-9
M. Wt: 262.02 g/mol
InChI Key: IFWNXNDBSJKYKZ-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with fluorine at position 6 and iodine at position 2. This scaffold is notable for its role in medicinal chemistry, particularly in the design of antiproliferative agents, as demonstrated by analogs with IC50 values in the micromolar to nanomolar range .

Properties

IUPAC Name

6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWNXNDBSJKYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269283
Record name 6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-60-9
Record name 6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

  • 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Structural Difference: The pyrrolo ring fusion is at positions 2,3-b instead of 3,2-c.

Halogen-Substituted Analogs

  • 4-Bromo-1H-pyrrolo[3,2-c]pyridine
    • Substituent : Bromine at position 3.
    • Key Differences : Bromine’s smaller size and lower electronegativity compared to iodine may reduce hydrophobic interactions and alter reactivity in cross-coupling reactions .
  • 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Substituents: Chlorine at position 6 and a carboxylic acid group at position 3.

Trifluoromethyl-Substituted Derivatives

  • 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
    • Substituent : Trifluoromethyl group at position 4.
    • Impact : The strong electron-withdrawing effect of CF3 enhances metabolic stability but may sterically hinder interactions with flat binding pockets compared to iodine .

Antiproliferative Activity

  • 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Activity: IC50 values in the nanomolar range against cancer cell lines. Comparison: The iodine in 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine may improve target binding via hydrophobic interactions, whereas trimethoxyaryl groups enhance π-stacking .

Antimicrobial and Enzyme Inhibition

  • Furo[3,2-c]pyridine Derivatives
    • Activity : Moderate antimicrobial activity against Xanthomonas and Erwinia amylovora.
    • Comparison : The pyrrolo[3,2-c]pyridine core may offer better solubility than furo[3,2-c]pyridine, but iodine’s steric effects could reduce efficacy against bacterial enzymes .
  • Chromeno[3,2-c]pyridine MAO Inhibitors Activity: Selective inhibition of MAO-B (IC50 ~1 µM). Comparison: Fluorine’s electron-withdrawing effect in 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine may mimic the role of methoxy groups in MAO inhibitors, though iodine’s bulk could limit fit .

Biological Activity

6-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both fluorine and iodine atoms enhances its interaction with biological targets, making it a subject of interest for drug development.

The compound features a pyrrolo[3,2-c]pyridine core, which is known for its diverse reactivity and ability to form various derivatives. The synthesis often involves halogenation processes, utilizing reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination.

The biological activity of 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents are believed to enhance binding affinity and specificity, thereby modulating the activity of these targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : It has been explored for its potential in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, related pyrrolo derivatives have shown potent inhibition of FGFRs, leading to reduced cell proliferation and induced apoptosis in cancer cell lines .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities against resistant bacterial strains, although further testing is needed to confirm these effects .

Case Studies

Several studies have focused on the synthesis and evaluation of 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine and its derivatives:

  • Synthesis and Evaluation : A study demonstrated the synthesis of various pyrrolo derivatives, including 6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine, which were tested against FGFRs. Compound 4h from a related series exhibited IC50 values in the nanomolar range against FGFRs and showed significant anti-proliferative effects in vitro on breast cancer cells .
  • Mechanistic Insights : Another research effort investigated the mechanism by which these compounds inhibit cancer cell growth. It was found that the compounds could induce apoptosis and inhibit migration and invasion in cancer cell lines, highlighting their potential as therapeutic agents .

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50 (nM)Effect Observed
FGFR Inhibition4h (related derivative)7 - 712Inhibited proliferation; induced apoptosis
AntimicrobialVarious derivativesTBDPotential activity against resistant strains
Cell Migration4h (related derivative)TBDSignificant reduction in migration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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